1-[2-(2-Chloro-6-methylphenoxy)ethyl]imidazole
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Overview
Description
1-[2-(2-Chloro-6-methylphenoxy)ethyl]imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a 2-chloro-6-methylphenoxy group attached to an ethyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-6-methylphenoxy)ethyl]imidazole typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-6-methylphenol with an appropriate alkylating agent to form the 2-chloro-6-methylphenoxy intermediate.
Ethylation: The phenoxy intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to form the ethylated product.
Imidazole Formation: The final step involves the cyclization of the ethylated product with an imidazole precursor, such as glyoxal or formamide, under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Chloro-6-methylphenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the phenoxy moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
1-[2-(2-Chloro-6-methylphenoxy)ethyl]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-6-methylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(2-Chloro-6-methylphenoxy)ethyl]piperidine: Similar structure with a piperidine ring instead of an imidazole ring.
2-(2-Chloro-6-methylphenoxy)ethanol: Similar structure with an ethanol moiety instead of an imidazole ring.
2-(2-Chloro-6-methylphenoxy)acetic acid: Similar structure with an acetic acid moiety instead of an imidazole ring.
Uniqueness: 1-[2-(2-Chloro-6-methylphenoxy)ethyl]imidazole is unique due to the presence of both the imidazole ring and the 2-chloro-6-methylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-(2-chloro-6-methylphenoxy)ethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-10-3-2-4-11(13)12(10)16-8-7-15-6-5-14-9-15/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWFHEUUFIGTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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